molecular formula C17H16N2O4S B2395670 N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 437722-04-8

N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No.: B2395670
CAS No.: 437722-04-8
M. Wt: 344.39
InChI Key: FXZXOSGIQPVNPS-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a synthetic compound featuring a benzothiazole core with three oxygen atoms (trioxo group) at positions 1, 1, and 2. The acetamide moiety is substituted with a 2,3-dimethylphenyl group, which confers steric and electronic modifications compared to simpler aromatic substituents.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-11-6-5-8-14(12(11)2)18-16(20)10-19-17(21)13-7-3-4-9-15(13)24(19,22)23/h3-9H,10H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZXOSGIQPVNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on current research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole moiety and an acetamide functional group. Its chemical formula is C15H14N2O3SC_{15}H_{14}N_2O_3S with a molecular weight of approximately 302.35 g/mol. The presence of the dimethylphenyl group and the trioxo-benzothiazole structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:

  • Formation of Benzothiazole : Utilizing condensation reactions between appropriate thioketones and amines.
  • Acetamide Formation : Reacting the benzothiazole derivative with acetic anhydride or acetic acid in the presence of a catalyst.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. A study demonstrated that derivatives with benzothiazole structures showed potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). In vitro assays revealed that it could inhibit MAO-B selectively, which is crucial in the treatment of neurodegenerative diseases like Parkinson's .

Enzyme Inhibition Percentage IC50 (μM)
MAO-B57.11%14.80 ± 5.45
CholinesteraseSignificant inhibitionNot specified

Neuroprotective Effects

The neuroprotective potential of this compound has been explored through various models. In forced swim tests (FST), compounds similar to this compound reduced immobility time significantly, indicating antidepressant-like effects .

Case Studies

A notable case study involved the administration of a related benzothiazole derivative in animal models. The results showed not only reduced depressive behaviors but also improved cognitive functions attributed to MAO inhibition and enhanced neurotransmitter levels .

Comparison with Similar Compounds

Core Structural Features

All analogues share the benzothiazolyl acetamide scaffold (1,2-benzothiazol-2-yl acetamide with 1,1,3-trioxo groups), but differ in the substituents on the aromatic ring (Table 1).

Table 1: Structural Comparison of Key Analogues

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound : N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide C₁₇H₁₆N₂O₄S 344.39 2,3-dimethylphenyl group introduces steric hindrance and lipophilicity
SCP-1 : N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide C₁₅H₁₂N₂O₅S 332.33 4-hydroxyphenyl group enhances hydrogen bonding; shorter elimination half-life vs. acetaminophen
N-(2-ethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide C₁₇H₁₆N₂O₄S 344.39 Ethyl substituent increases lipophilicity vs. methyl
N-(4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide C₁₅H₁₁N₃O₆S 361.33 Nitro group enhances electron-withdrawing effects; potential redox activity
N-(2,3-dichlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide C₁₅H₁₀Cl₂N₂O₄S 397.28 Chlorine atoms improve metabolic stability and membrane permeability

Physicochemical Properties

  • Crystallography: SCP-1 crystallizes in an orthorhombic system (space group Pna2₁) with a planar benzothiazole ring (r.m.s. deviation: 0.023 Å) and a dihedral angle of 84.9° between the benzothiazole and phenol rings. Hydrogen bonds (N–H⋯O, O–H⋯O) and π-stacking interactions (3.93 Å spacing) stabilize the lattice .
  • Solubility : The 4-hydroxyphenyl group in SCP-1 enhances aqueous solubility via hydrogen bonding, whereas lipophilic substituents (e.g., 2-ethylphenyl, dichlorophenyl) likely reduce solubility .
  • Thermal Stability : Methyl and ethyl groups may lower melting points compared to nitro- or chloro-substituted analogues due to reduced molecular symmetry .

Key Differences and Implications

Substituent Effects on Bioavailability :

  • Hydroxyl groups (SCP-1) improve solubility but may accelerate metabolism.
  • Chloro and nitro groups enhance metabolic stability but reduce solubility .

Crystal Packing and Stability :

  • π-Stacking in SCP-1 vs. hydrogen bonding in dichlorophenyl analogues alters solid-state stability .

Synthetic Complexity :

  • Nitro and chloro substituents require stringent reaction conditions compared to methyl or ethyl groups .

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